molecular formula C12H21NO B2673071 1-Methyl-2-(1-oxaspiro[2.5]octan-4-yl)pyrrolidine CAS No. 2248414-16-4

1-Methyl-2-(1-oxaspiro[2.5]octan-4-yl)pyrrolidine

Cat. No.: B2673071
CAS No.: 2248414-16-4
M. Wt: 195.306
InChI Key: RCKAKPBVMFOOBI-UHFFFAOYSA-N
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Description

1-Methyl-2-(1-oxaspiro[2.5]octan-4-yl)pyrrolidine is a chemical compound with the molecular formula C12H21NO and a molecular weight of 195.306 g/mol. This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of both a pyrrolidine ring and an oxaspiro ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

The synthesis of 1-Methyl-2-(1-oxaspiro[2.5]octan-4-yl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrolidine derivative with an oxaspiro precursor under controlled conditions. The reaction typically requires the use of a strong base and a suitable solvent to facilitate the formation of the spirocyclic structure. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-Methyl-2-(1-oxaspiro[2.5]octan-4-yl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced spirocyclic compounds.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles such as halides or amines replace existing substituents.

    Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of various adducts.

Scientific Research Applications

1-Methyl-2-(1-oxaspiro[2.5]octan-4-yl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in medicinal chemistry and materials science.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a useful tool in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of advanced materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(1-oxaspiro[2.5]octan-4-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding pockets of proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

1-Methyl-2-(1-oxaspiro[2.5]octan-4-yl)pyrrolidine can be compared with other spirocyclic compounds, such as:

    Spiro[cyclopropane-1,2’-indoline]: Known for its use in medicinal chemistry due to its bioactive properties.

    Spiro[cyclohexane-1,2’-pyrrolidine]: Used in the synthesis of complex natural products and pharmaceuticals.

    Spiro[cyclopentane-1,2’-pyrrolidine]: Valued for its structural diversity and applications in organic synthesis.

The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-methyl-2-(1-oxaspiro[2.5]octan-4-yl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-13-8-4-6-11(13)10-5-2-3-7-12(10)9-14-12/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKAKPBVMFOOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2CCCCC23CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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